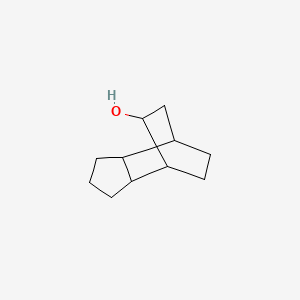
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, a hydroxyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypropan-2-yl prop-2-enoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: The prop-2-enoate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Addition: Electrophiles like hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like chloroform or carbon tetrachloride.
Major Products:
Substitution: Hydroxyl, amino, or thiol derivatives.
Oxidation: Carbonyl compounds.
Addition: Halogenated derivatives.
Scientific Research Applications
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The hydroxyl group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions. The prop-2-enoate moiety can engage in addition reactions with electrophiles, leading to the formation of halogenated derivatives.
Comparison with Similar Compounds
1-Bromo-3-hydroxypropan-2-one: Similar structure but lacks the prop-2-enoate moiety.
3-Bromo-2-hydroxypropanoic acid: Contains a carboxylic acid group instead of the prop-2-enoate moiety.
1-Bromo-2-hydroxypropane: Lacks the prop-2-enoate moiety and has a simpler structure.
Uniqueness: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is unique due to the presence of both a bromine atom and a prop-2-enoate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
64181-77-7 |
|---|---|
Molecular Formula |
C6H9BrO3 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
(1-bromo-3-hydroxypropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C6H9BrO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2 |
InChI Key |
AEYZOUWQDDWWCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

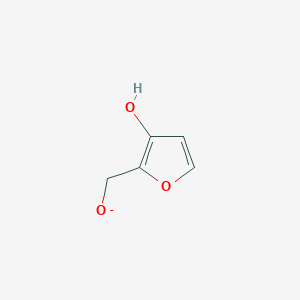
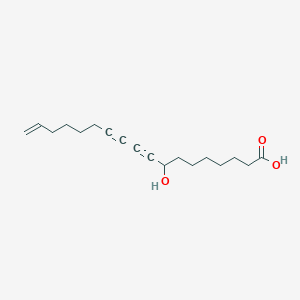
sulfanium bromide](/img/structure/B14508377.png)

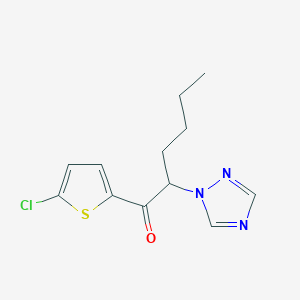
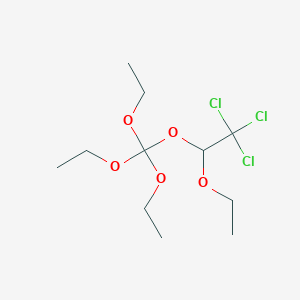
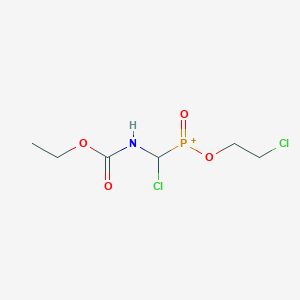
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
